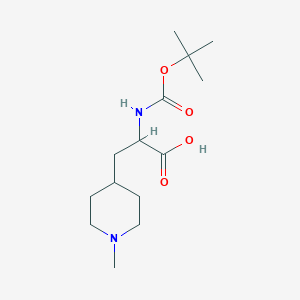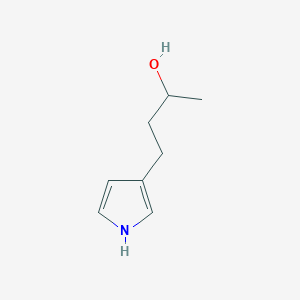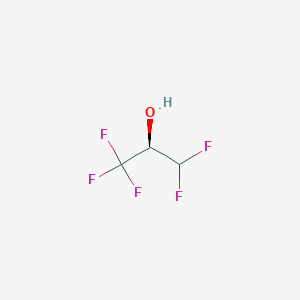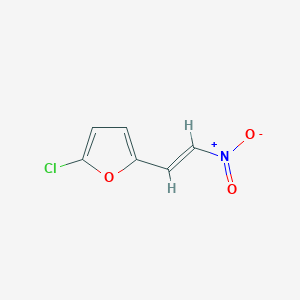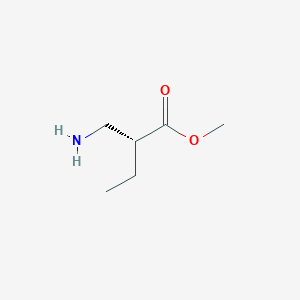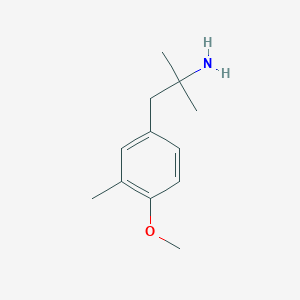
2-Fluoro-4-(piperazin-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluoro-4-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-fluoro-4-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine typically involves the reaction of 3-fluoro-4-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Oxidation: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-chloro-4-nitrophenyl)methyl]piperazine
- 1-[(3-bromo-4-nitrophenyl)methyl]piperazine
- 1-[(3-iodo-4-nitrophenyl)methyl]piperazine
Comparison: 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.
Eigenschaften
Molekularformel |
C11H14FN3O2 |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
1-[(3-fluoro-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-10-7-9(1-2-11(10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI-Schlüssel |
JJIQSVMIJCWRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
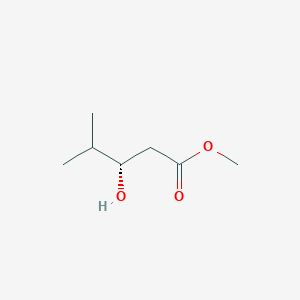
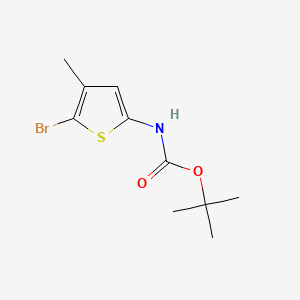


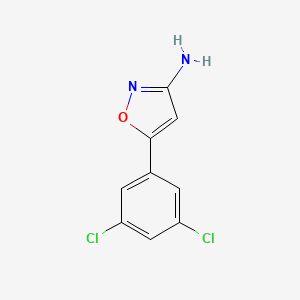
aminehydrochloride](/img/structure/B13613054.png)

